molecular formula I- B1215384 Iodide ion I-123 CAS No. 69239-56-1

Iodide ion I-123

カタログ番号: B1215384
CAS番号: 69239-56-1
分子量: 122.90559 g/mol
InChIキー: XMBWDFGMSWQBCA-AHCXROLUSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヨウ化物 I-123はヨウ素の放射性同位体であり、核医学において診断目的で広く用いられています。 約13.13時間の理想的な半減期のため、甲状腺機能と形態の評価に特に効果的です . この同位体は消化管から吸収され、甲状腺に取り込まれ、そこで甲状腺疾患を研究するために使用されます .

2. 製法

合成経路と反応条件: ヨウ化物 I-123は通常、キセノン-124に陽子を照射することで起こる核反応によって生成され、その結果、ヨウ素-123が形成されます . 主な反応は次のとおりです。

124Xe(p,2n)123Cs123Xe123I^{124}Xe(p,2n)^{123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I 124Xe(p,2n)123Cs→123Xe→123I

ヨウ素-123は次に化学処理されてヨウ化ナトリウム I-123となり、これが医療用途で用いられる形態です .

工業生産方法: ヨウ化物 I-123の工業生産には、サイクロトロンを使用してキセノンガス標的を照射する方法が用いられます。 生成されたヨウ素-123は次に抽出され、必要な放射化学的純度基準を満たすように精製されます . 最終生成物は多くの場合、経口投与用のヨウ化ナトリウム I-123カプセルとして供給されます .

3. 化学反応解析

反応の種類: ヨウ化物 I-123は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 たとえば、オゾンと段階的に反応してヨウ素酸塩(IO₃⁻)を生成することができます .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、次亜ヨウ素酸(HOI)、ヨウ素酸塩(IO₃⁻)、およびさまざまな放射性ヨウ素化有機化合物があります .

準備方法

Synthetic Routes and Reaction Conditions: Iodide I-123 is typically produced through a nuclear reaction involving the bombardment of xenon-124 with protons, resulting in the formation of iodine-123 . The primary reaction is:

124Xe(p,2n)123Cs123Xe123I^{124}Xe(p,2n)^{123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I 124Xe(p,2n)123Cs→123Xe→123I

The iodine-123 is then chemically processed to form sodium iodide I-123, which is the form used in medical applications .

Industrial Production Methods: Industrial production of iodide I-123 involves the use of cyclotrons to irradiate xenon gas targets. The resulting iodine-123 is then extracted and purified to meet the required radiochemical purity standards . The final product is often supplied in the form of sodium iodide I-123 capsules for oral administration .

生物活性

Iodide ion I-123 (I-123) is a radioactive isotope of iodine that plays a crucial role in medical imaging and therapeutic applications. Its unique properties, including favorable radiation characteristics and biological behavior, make it an essential tool in nuclear medicine, particularly in the diagnosis and treatment of thyroid-related conditions and cancer.

Chemical and Physical Properties

I-123 has a half-life of approximately 13.2 hours, emitting gamma radiation at an energy of 159 keV, which is optimal for detection using gamma cameras. This property allows for effective imaging with minimal radiation exposure to patients compared to other isotopes like I-131, which has a longer half-life and higher radiation dose .

Biological Mechanism and Pharmacokinetics

The biological activity of I-123 is primarily linked to its uptake by thyroid tissues, where it mimics stable iodide. This uptake is facilitated by the sodium-iodide symporter (NIS), which actively transports iodide into thyroid cells. The following key processes outline its pharmacokinetics:

  • Absorption : Following administration, I-123 is rapidly absorbed into the bloodstream.
  • Distribution : It exhibits a high affinity for the thyroid gland, where it accumulates for hormone synthesis.
  • Metabolism : Unlike stable iodide, the metabolic pathways of I-123 involve deiodination and incorporation into thyroid hormones.
  • Elimination : Excretion occurs primarily through the kidneys, with a significant portion eliminated in urine .

Case Study 1: Thyroid Imaging

A study utilizing I-123 for thyroid imaging demonstrated its effectiveness in diagnosing hyperthyroidism. Patients received an oral dose of I-123, followed by scintigraphy imaging. The results showed enhanced visualization of hyperactive thyroid nodules compared to traditional imaging methods .

Case Study 2: Cancer Detection

I-123 has been employed in studies involving monoclonal antibodies for tumor localization. While initial expectations regarding specificity were not fully realized, ongoing research aims to enhance targeting mechanisms to improve tumor visualization using radiolabeled antibodies .

Metabolic Pathways

The metabolism of I-123 involves several key reactions:

  • Dealkylation : The primary metabolic pathway involves dealkylation to produce p-iodoamphetamine (PIA) as a metabolite, primarily occurring in the brain and lungs .
  • Deamination : This step appears to be rate-limiting and leads to further metabolites that can be quantified for pharmacokinetic studies.
  • Oxidative Degradation : Eventually leads to the formation of iodobenzoic acid, which is conjugated with glycine for elimination as p-iodohippuric acid .

Comparative Analysis of Iodine Isotopes

PropertyIodine-123 (I-123)Iodine-131 (I-131)
Half-Life13.2 hours8.02 days
Radiation TypeGammaBeta and Gamma
Energy (keV)159364
Primary UseDiagnostic imagingTherapeutic use
Patient DoseLower radiation doseHigher radiation dose

特性

Key on ui mechanism of action

Sodium Iodide I-123 is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4).

CAS番号

69239-56-1

分子式

I-

分子量

122.90559 g/mol

IUPAC名

iodine-123(1-)

InChI

InChI=1S/HI/h1H/p-1/i1-4

InChIキー

XMBWDFGMSWQBCA-AHCXROLUSA-M

SMILES

[I-]

異性体SMILES

[123I-]

正規SMILES

[I-]

Key on ui other cas no.

69239-56-1

同義語

123I radioisotope
I-123 radioisotope
Iodine-123

製品の起源

United States

Synthesis routes and methods I

Procedure details

To neat (2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide (2.0 g, 5.09 mmol) was added methyl iodide (10 ml, 161 mmol). The solution was allowed to stir for 48 hours. Methyl iodide was then removed under vacuum to yield (2R)-N-(4-chlorophenyl)-5-methyl-2-[(phenylmethoxy)carbonylamino]-5-thiahexanamide, iodide.
Name
(2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a second set of experiments, glucose oxidase (D-glucose:oxygen 1-oxidoreductase; EC 1.1.3.4) (1 mg/ml) and horseradish peroxidase (donor:hydrogen-peroxide oxidoreductase; EC 1.11.1.7) (0.5 mg/ml) made up in 10 mM sodium phosphate buffer, 150 mM NaCl, pH 7.4, was loaded into the inner reservoir of the mechanical device. The device ring was closed and rinsed under distilled water. The device was then placed in a beaker containing approximately 20 ml 150 mM potassium iodide and 100 mg/ml glucose made up in distilled water. No formation of elemental iodine, evident by the appearance of the yellow triiodide complex, occurred in the external medium even after leaving the ring submerged in the solution over a period of approximately 8 hours. At the end of the experiment, the ring was squeezed about its outer circumference to distort its shape into an ellipsoid. This latter operation triggered the appearance of triiodide in the external medium (verified as elemental iodine by chloroform extraction and identification of its characteristic violet color in chloroform), indicating that egress of glucose oxidase and horseradish peroxidase had occurred as a result of distortion of the ring, presenting the enzymes formerly contained within the inner reservoir to the substrates in the external medium. This allows for elemental iodine to be formed via oxidation of glucose and subsequent peroxidation of iodide in the external medium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

To the heat gun dried flask under nitrogen was added 7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione (700 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL) followed by (S)-4-tert-butyl 1-(4-methoxybenzyl) 2-(((Z)-(1-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-(((5R,6R,7R)-3-(iodomethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-5-oxido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxoethylidene)amino)oxy)succinate (Example 1h) (1828 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL). Mixture was heated at 40° C. for 3 h. Cooled and stored in fridge overnight. The mixture was cooled to −40° C. and N,N-dimethylformamide (DMF) (10 mL) was added followed by phosphorus tribromide (0.332 mL, 3.52 mmol) dropwise over 10 min. Stirred at −40° C. for 30 min. Poured into the cooled solution of 5% sodium chloride. The resulting solid was filtered and dried to give crude 1-(((6R,7R)-7-((Z)-2-((((S)-4-(tert-butoxy)-1-((4-methoxybenzyl)oxy)-1,4-dioxobutan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-2-(((4-methoxybenzyl)oxy)carbonyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-(7-((4-methoxybenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)pyrrolidin-1-ium, Iodide (2.6 g, 1.832 mmol, 104% yield). LCMS: (M+H)+: 1420.8

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。